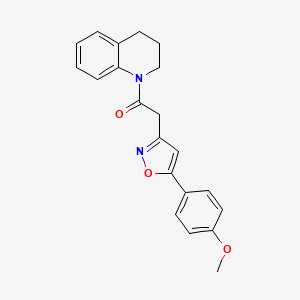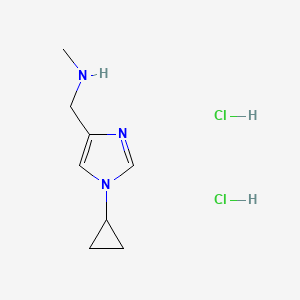
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone” is a compound that has been studied for its potential antibacterial properties . It is a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, which has been introduced to the C7 position of the quinolone core .
Synthesis Analysis
The compound is synthesized by introducing a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core . The corresponding fluoroquinolones are then afforded in a yield of 40-83% .Molecular Structure Analysis
The molecular structure of this compound involves a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building block introduced to the C7 position of the quinolone core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core .科学的研究の応用
Synthetic Approaches and Chemical Properties
Synthetic Methodologies : A notable study describes a synthetic approach for a related compound, showcasing a selective CB2 receptor agonist obtained from 3-hydroxy-4-iodo benzoic acid through a series of complex chemical reactions. This process includes palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and the Wolf–Kishner reaction, highlighting the compound's potential in medicinal chemistry applications (Z. Luo & M. Naguib, 2012).
Structural and Thermal Properties : Another study focused on the structural, thermal, and optical properties of a similar compound, providing insights into its potential for materials science applications. The research explored the compound's stability and interaction energies, contributing to a deeper understanding of its molecular structure and properties (C. S. Karthik et al., 2021).
Biological Activities and Applications
Antimicrobial and Antiproliferative Activities : Research into the biological activities of similar compounds has revealed their potential as antimicrobial and antiproliferative agents. One study synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity, providing a foundation for future drug development (S. Benaka Prasad et al., 2018).
Corrosion Inhibition : The triazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This application demonstrates the compound's utility in industrial settings, protecting materials from corrosion (Qisheng Ma et al., 2017).
Catalysis : A study on tris(triazolyl)methanol-Cu(I) structures showcased their role as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, indicating potential applications in synthetic chemistry and the development of novel materials (Salih Ozcubukcu et al., 2009).
作用機序
特性
IUPAC Name |
1-benzofuran-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXOTLIFPDZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
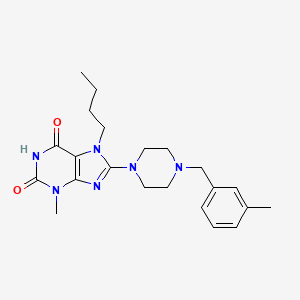
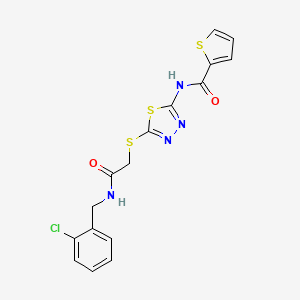
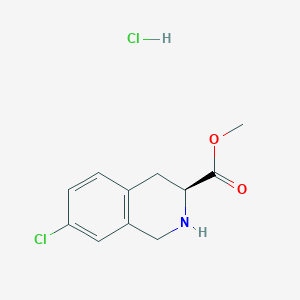
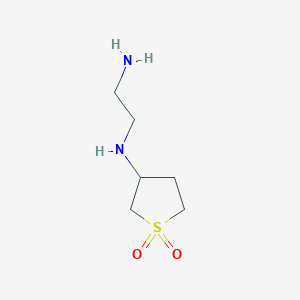
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
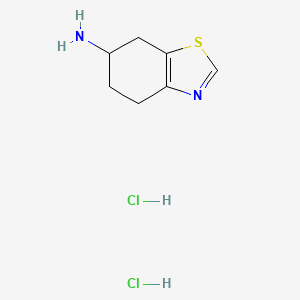
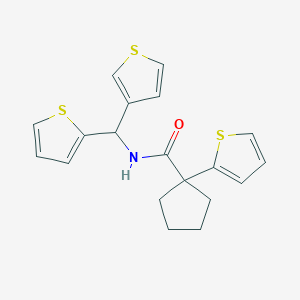
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
